molecular formula C6H9N3O2 B1599924 Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate CAS No. 4314-21-0

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

Cat. No. B1599924
CAS RN: 4314-21-0
M. Wt: 155.15 g/mol
InChI Key: DAWFJGMMMBJQBB-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .


Chemical Reactions Analysis

Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate: has been found to be a key precursor in the synthesis of triazole derivatives that exhibit significant antimicrobial properties. These derivatives have shown high growth inhibitory activity against various microbial strains, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

Compounds synthesized from this ethyl ester have demonstrated remarkable antioxidant activities. This is measured using assays like the DPPH free radical-scavenging assay, which indicates their potential as antioxidants in pharmaceutical formulations or as preservatives .

Antiviral Applications

The triazole ring present in Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a common pharmacological target due to its ability to conjugate with other bioactive compounds. This has led to the development of antiviral agents, particularly those targeting the SARS-CoV-2 virus, as evidenced by molecular docking studies .

Cancer Research

In cancer research, derivatives of this compound have been used in apoptosis studies. For instance, they have been applied in staining assays to induce apoptosis in cancer cell lines, providing insights into potential cancer therapies .

Antifungal Activity

The synthesized triazoles derived from Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate have been tested for antifungal activity against strains like Candida albicans and Rhizopus oryzae. This highlights its role in the development of new antifungal drugs .

Drug Discovery

The versatility of the triazole ring makes it an important scaffold in drug discovery. It’s used to create a variety of bioactive compounds with diverse therapeutic actions, including antibacterial, anticancer, and anti-hypercholesterolemic effects .

Material Science

Beyond pharmaceuticals, the triazole derivatives of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate find applications in material science due to their unique chemical properties, which can be tailored for specific functionalities in materials engineering .

Chemical Biology and Bioconjugation

In chemical biology, this compound is utilized for bioconjugation processes. It helps in attaching biomolecules to various substrates, which is crucial for studying biological processes and developing diagnostic tools .

properties

IUPAC Name

ethyl 2-(triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWFJGMMMBJQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435572
Record name ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate

CAS RN

4314-21-0
Record name ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

129.2 g (5.6 mol) sodium are slowly added to 4.0 liters ethanol. 400.0 g (5.6 mol) 1,2,3-1H-triazole are then added and 623 ml (938.2 g, 5.6 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 48 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is taken up in ethyl acetate, the mixture is filtered and is concentrated in vacuo again and the residue is purified by distillation over a 30 cm column. The product is obtained at a bath temperature of 140° C., an overhead temperature of 60-115° C. and a pressure of 1 mbar.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

129.2 g (5.6 mmol) of sodium are added slowly to 4.0 litres of ethanol. 400.0 g (5.6 mol) of 1,2,3-1H-triazole are then added, and 623 ml (938.2 g, 5.6 mol) of ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 48 h. The precipitated solid is filtered off, the ethanol is removed under reduced pressure and the mixture is filtered again. The residue is taken up in ethyl acetate, filtered, again concentrated under reduced pressure and purified by distillation on a 30 cm column. The product is obtained at a bath temperature of 140° C., a head temperature of 60-115° C. and a pressure of 1 mbar. Yield: 440.0 g (50% of theory)
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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